5-(trifluoromethyl)-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride
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Description
“5-(trifluoromethyl)-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride” is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used in pharmaceuticals and drugs . The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .
Synthesis Analysis
The synthesis of trifluoromethyl compounds involves various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper . Trifluoromethyl carbonyls can be prepared by reaction of aldehydes and esters with Ruppert’s reagent . A specific synthesis method for a similar compound, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), has been reported .Chemical Reactions Analysis
The chemical reactions involving trifluoromethyl compounds are diverse. For instance, the trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Scientific Research Applications
Synthesis of Novel Compounds
5-(Trifluoromethyl)-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride serves as a precursor in the synthesis of complex molecules. For instance, it has been used in the preparation of novel indole-benzimidazole derivatives. These derivatives were obtained by condensing indole carboxylic acids with substituted o-phenylenediamines, highlighting the compound's utility in creating biologically relevant scaffolds (Wang et al., 2016).
Electropolymerization Studies
The compound also finds applications in electropolymerization studies. A mixed electrolyte containing acetic acid and boron trifluoride ethyl ether, alongside poly(ethylene glycol), facilitated the electrochemical synthesis of indole and its derivatives. This method enables the production of high-quality polyindoles exhibiting good electrochemical behavior and fluorescence properties, showcasing the compound's versatility in material science applications (Liu, 2019).
Chemical Transformation Studies
Research has also explored the trifluoromethyl group's chemical transformations. An innovative synthesis approach was developed for 5-fluoro-dihydroindolizines via dual C-F bond cleavage in a trifluoromethyl group. This process involved photocatalytic defluorinative coupling of pyrrole-2-acetic acids and α-trifluoromethyl alkenes, leading to gem-difluoroalkenes. Such studies demonstrate the compound's potential in facilitating complex chemical transformations that are significant in medicinal chemistry and drug development (Sun & Zhou, 2022).
Applications in Organic Synthesis
The compound plays a crucial role in organic synthesis, including the strategic development towards core moieties of bioactive molecules. A concise and regioselective synthesis approach using 5-(trifluoromethyl)-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride led to the construction of important scaffolds like 6-bromo-5-methoxy-1H-indole-3-carboxylic acid. This methodology underscores the compound's utility in the synthesis of structurally diverse and functionally rich organic compounds (Sharma et al., 2020).
properties
IUPAC Name |
5-(trifluoromethyl)-2,3-dihydro-1H-indole-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2.ClH/c11-10(12,13)7-3-5-1-2-14-8(5)4-6(7)9(15)16;/h3-4,14H,1-2H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEOEEYCPLTNGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)C(F)(F)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(trifluoromethyl)-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride |
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